Product packaging for Morpholinium tetrafluoroborate(Cat. No.:CAS No. 19585-43-4)

Morpholinium tetrafluoroborate

Cat. No.: B12703263
CAS No.: 19585-43-4
M. Wt: 173.93 g/mol
InChI Key: WTVDFRIZIJUKCC-UHFFFAOYSA-N
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Description

Morpholinium tetrafluoroborate (CAS 19585-43-4) is an ionic liquid with the chemical formula C4H10BF4NO and a molecular weight of 174.93 g/mol. This compound is a white, crystalline powder at room temperature and finds significant utility in advanced materials science and green chemistry research. In the field of photovoltaics, this compound serves as a highly effective additive and surface passivation agent for perovskite solar cells (PSCs). Research has demonstrated that its application can significantly enhance device performance and stability. The morpholinium cation and BF4⁻ anion work synergistically to passivate surface and bulk defects in the perovskite film, particularly by coordinating with uncoordinated lead ions and compensating for iodine vacancies. Studies have shown that PSCs treated with this compound can achieve power conversion efficiencies (PCE) as high as 23.83% and retain 92% of their initial performance after 2000 hours of continuous illumination, marking a substantial improvement in operational stability . Beyond photovoltaics, this compound is also gaining prominence in biotechnology and separation science as a green solvent. Its low ecotoxicity and minimal inhibitory effects on microbial processes make it an excellent medium for the recovery of valuable biomolecules like ferulic acid directly from complex fermentation broths, without the need for pretreatment. Optimization studies using Central Composite Design (CCD) have achieved ferulic acid recovery efficiencies exceeding 93% . Furthermore, with a characterized ionic conductivity of 0.324 mS·cm⁻¹ at room temperature, it is also suitable for various electrochemical applications . The crystalline structure of this compound has been extensively studied, and it is known to undergo reversible phase transitions at low temperatures, which is a point of interest in fundamental materials research . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and under suitable laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9BF4NO- B12703263 Morpholinium tetrafluoroborate CAS No. 19585-43-4

Properties

CAS No.

19585-43-4

Molecular Formula

C4H9BF4NO-

Molecular Weight

173.93 g/mol

IUPAC Name

morpholine;tetrafluoroborate

InChI

InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1

InChI Key

WTVDFRIZIJUKCC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1

Origin of Product

United States

Synthesis and Methodological Approaches for Morpholinium Tetrafluoroborate Preparation

Established Synthetic Pathways for Morpholinium Tetrafluoroborate (B81430)

The synthesis of morpholinium tetrafluoroborate can be achieved through several established chemical routes. These methods primarily involve the reaction of a base, morpholine (B109124), with a strong acid, tetrafluoroboric acid, or the use of a salt metathesis reaction with ammonium (B1175870) tetrafluoroborate.

The most direct synthesis of this compound involves the acid-base neutralization reaction between morpholine and tetrafluoroboric acid. thieme-connect.deatamankimya.com Morpholine, a heterocyclic amine, acts as a base, while tetrafluoroboric acid provides the tetrafluoroborate anion. atamankimya.com The reaction is typically carried out in a suitable solvent, and the resulting salt is then isolated.

The general reaction is as follows:

O(CH₂CH₂)₂NH + HBF₄ → [O(CH₂CH₂)₂NH₂]⁺[BF₄]⁻

Detailed procedural steps often involve the careful, portion-wise addition of tetrafluoroboric acid to a cooled solution of morpholine to control the exothermic nature of the reaction. thieme-connect.de The choice of solvent is crucial and can influence the yield and purity of the final product.

An alternative pathway for the synthesis of this compound involves a reaction with ammonium tetrafluoroborate. kiche.or.krresearchgate.net This method can be particularly useful when direct handling of highly corrosive tetrafluoroboric acid is to be avoided. In one described procedure, N-alkyl-N-methylmorpholinium bromide is reacted with ammonium tetrafluoroborate in acetonitrile. kiche.or.kr The mixture is stirred for an extended period, leading to the formation of the desired this compound and ammonium bromide as a byproduct, which can be removed by filtration. kiche.or.kr

Another approach involves the reaction of morpholine with ammonium tetrafluoroborate, which can also yield this compound. researchgate.net The reaction conditions, such as temperature and solvent, are critical parameters that need to be optimized for efficient conversion and product isolation.

Crystal Growth Techniques for High-Purity this compound

Obtaining high-purity single crystals of this compound is essential for certain applications, such as X-ray crystallography and studies of its physical properties. The primary techniques employed for this purpose are slow evaporation and recrystallization.

The slow evaporation technique is a widely used method for growing single crystals from a solution. ijera.comrsc.org For this compound, a saturated solution of the synthesized salt is prepared in a suitable solvent. ijera.com The choice of solvent is critical, as its evaporation rate directly influences the crystal growth process. rsc.org The solution is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over a period of days to weeks. ijera.comrsc.org This gradual increase in solute concentration leads to the formation of well-defined, high-quality single crystals. rsc.org

Recrystallization is a fundamental purification technique used to enhance the purity of the synthesized this compound and to obtain crystalline material. kiche.or.kr The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals can then be collected by filtration. The process can be repeated to achieve higher purity. kiche.or.kr

Preparation of Modified this compound Derivatives

The morpholinium cation can be chemically modified to create a range of derivatives with tailored properties. These modifications often involve the introduction of various functional groups onto the morpholine ring or the nitrogen atom.

For instance, N-alkyl-N-methylmorpholinium tetrafluoroborates have been synthesized. kiche.or.kr The synthesis starts with the preparation of N-alkyl-N-methylmorpholinium bromide, which is then subjected to an ion exchange reaction with ammonium tetrafluoroborate to yield the desired tetrafluoroborate salt. kiche.or.kr

Another example is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylthis compound. This compound is prepared by treating 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) chloride with lithium or silver tetrafluoroborate. nih.gov This derivative has been investigated as a coupling reagent in peptide synthesis. nih.gov

Furthermore, aminodifluorosulfinium tetrafluoroborate salts, including a morpholino-substituted derivative, have been prepared and studied as deoxofluorinating reagents. acs.org The synthesis of morpholinodifluorosulfinium tetrafluoroborate involves the reaction of morpholino sulfur trifluoride with appropriate reagents. acs.org These derivatives demonstrate the versatility of the morpholine scaffold in creating functionalized tetrafluoroborate salts.

Crystallographic and Structural Investigations of Morpholinium Tetrafluoroborate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been the primary method for elucidating the three-dimensional atomic arrangement of morpholinium tetrafluoroborate (B81430) across a range of temperatures. These studies have successfully characterized its various structural phases, from its room-temperature configuration to its low-temperature superstructures.

At ambient temperatures, morpholinium tetrafluoroborate crystallizes in the orthorhombic system. researchgate.netnih.gov The specific space group is identified as Pnam (an alternative setting of Pnma). researchgate.net This room-temperature phase is composed of morpholinium cations, [C4H10NO]+, and tetrafluoroborate anions, [BF4]−. researchgate.net The structure at this temperature is isostructural with morpholinium hydrogensulfate. nih.gov

Table 1: Crystallographic Data for this compound at Room Temperature (290 K)

Parameter Value
Crystal System Orthorhombic
Space Group Pnam

Data sourced from studies on its Phase I structure. researchgate.net

Upon cooling, this compound undergoes two significant structural phase transformations. researchgate.netnih.gov The first is a second-order transition occurring at approximately 153 K, leading to an incommensurately modulated phase (Phase II). researchgate.netnih.gov The second is a first-order transition at around 117-118 K (on heating) or 124-126 K (on cooling), resulting in a commensurate threefold superstructure (Phase III). researchgate.netnih.govnih.gov

Diffraction data have been collected at numerous temperatures to characterize these phases:

Phase I (290 K, 240 K, 180 K, 160 K): The compound maintains the orthorhombic Pnam space group. researchgate.net

Phase II (130 K): Below 153 K, the crystal enters an incommensurately modulated phase. researchgate.netnih.gov This phase is centrosymmetric and is described by the orthorhombic superspace group Pnam(σ100)00s. researchgate.netnih.govresearchgate.net At 130 K, the modulation wavevector is q = (σ1, 0, 0) with σ1 ≈ 0.42. researchgate.netnih.gov

Phase III (110 K, 80 K): Below approximately 124 K, the compound transitions to a threefold superstructure. researchgate.netnih.gov This low-temperature phase possesses the acentric but non-ferroelectric space group P212121. researchgate.netnih.gov The crystal structure in this phase, determined at 80 K, contains ordered BF4− tetrahedral units. nih.gov

Table 2: Temperature-Dependent Crystallographic Phases of this compound

Temperature (K) Phase Crystal System Space Group Key Features
290, 240, 180, 160 I Orthorhombic Pnam Disordered [BF4]⁻ anions researchgate.netnih.gov
130 II Orthorhombic Pnam(σ100)00s Incommensurately modulated researchgate.netnih.gov

The composition of the asymmetric unit changes during the phase transitions. In the room-temperature Pnma phase, the asymmetric unit has a multiplicity of Z'=1. nih.gov However, in the low-temperature phase at 80 K (space group P212121), the asymmetric unit is larger, consisting of three distinct morpholinium cations and three tetrafluoroborate anions (Z' = 3). nih.govnih.gov In this ordered low-temperature structure, the morpholinium cations adopt a stable chair conformation. nih.gov

The crystal structure of this compound is stabilized by a network of hydrogen bonds. The morpholinium cations form one-dimensional chains through hydrogen bonding. researchgate.netnih.govnih.gov These chains are further interconnected with the tetrafluoroborate anions via N–H⋯F hydrogen bonds. nih.govnih.gov

In the low-temperature phase (80 K), two primary types of hydrogen bonds are observed:

N–H⋯O bonds: These interactions occur between adjacent morpholinium cations, forming zigzag chains. nih.gov

N–H⋯F bonds: These bonds link the N-H protons of the morpholinium cations to the fluorine atoms of the BF4− anions. nih.govnih.gov

The geometry of these hydrogen bonds differs between distinct layers within the crystal structure. nih.govnih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) in this compound at 80 K

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1C⋯F2 0.92 1.96 2.742 (2) 142
N1—H1D⋯O3(i) 0.92 1.96 2.857 (2) 164
N2—H2C⋯F8 0.92 1.96 2.799 (2) 151
N2—H2D⋯O2(ii) 0.92 1.95 2.842 (2) 164
N3—H3C⋯F9 0.92 1.96 2.742 (2) 141

Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1, y-1/2, -z+1/2. Data extracted from Owczarek et al. (2008). nih.gov

A key feature of the room-temperature phase (Phase I) of this compound is the significant orientational disorder of the [BF4]− anions. researchgate.netnih.govresearchgate.net These tetrafluoroborate anions are dynamically disordered and accommodated within cavities formed by the surrounding morpholinium cations. nih.govnih.gov To accurately model the crystal structure in this phase, the [BF4]− anion has been described as a pseudo-rigid body distributed over four different orientations. researchgate.net This disorder is resolved in the low-temperature phase (Phase III), which contains ordered BF4− tetrahedral units. nih.gov The transition mechanism is not a simple order-disorder type; instead, it involves the morpholinium cations distorting at low temperatures to optimize interactions with one specific orientation of the anion, effectively forcing it into an ordered state. nih.govresearchgate.net

Neutron Diffraction Studies

A review of the scientific literature did not yield specific neutron diffraction studies focused on this compound. Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Due to the nature of the interaction between neutrons and atomic nuclei, this method is particularly sensitive to the positions of light atoms, such as hydrogen.

For a hydrogen-bonded system like this compound, neutron diffraction could provide precise locations of the hydrogen atoms within the morpholinium cation and in the N—H⋯F hydrogen bonds. This information would offer deeper insights into the hydrogen bonding network that plays a crucial role in the structural arrangement and phase transitions of the compound.

Electron Diffraction Studies

Dedicated electron diffraction studies on this compound have not been identified in the surveyed literature. Electron diffraction is a valuable technique for the structural analysis of materials, especially for very small crystals that may not be suitable for single-crystal X-ray diffraction. It can be used to determine unit cell parameters, space group symmetry, and even solve complete crystal structures from sub-micrometer-sized crystals.

Given that this compound is available in microcrystalline powder form, electron diffraction could potentially be employed for its structural characterization. Techniques such as selected area electron diffraction (SAED) or three-dimensional electron diffraction (3D ED) could be utilized to analyze individual nanocrystals and provide complementary structural information to that obtained from X-ray diffraction.

Phase Transition Phenomena in Morpholinium Tetrafluoroborate

Identification and Characterization of Phase Transitions

Morpholinium tetrafluoroborate (B81430), upon cooling, undergoes two distinct and reversible structural phase transformations. researchgate.netnih.gov These transitions have been identified and characterized using techniques such as differential scanning calorimetry, dilatometric measurements, and single-crystal X-ray diffraction. researchgate.netnih.gov

Second-Order Phase Transition (e.g., at 153 K / 158 K)

The initial phase transition from the high-temperature Phase I is a second-order transformation that occurs at approximately 153 K or 158 K. researchgate.netnih.govnih.gov This continuous phase transition marks the entry into an incommensurately modulated phase, referred to as Phase II. researchgate.netresearchgate.net At room temperature, the compound exists in an orthorhombic space group, Pnam, with orientationally disordered tetrafluoroborate ([BF₄]⁻) anions. researchgate.netresearchgate.net The transition to Phase II is driven by the ordering of these anions and associated displacements of the morpholinium cations. nih.govresearchgate.net

First-Order Phase Transition (e.g., at 117/118 K / 124/126 K)

Upon further cooling, the compound undergoes a first-order phase transition. researchgate.net This transition is observed at temperatures ranging from 117/118 K (cooling/heating) to 124/126 K (heating/cooling). researchgate.netnih.govnih.gov This discontinuous transformation marks the transition from the incommensurate Phase II to a commensurate threefold superstructure, known as Phase III. researchgate.netresearchgate.net The low-temperature Phase III possesses an acentric but non-ferroelectric space group, P2₁2₁2₁. nih.govresearchgate.net

Reversibility of Phase Transitions

Both phase transitions observed in Morpholinium tetrafluoroborate are reversible. nih.gov This has been confirmed through differential scanning calorimetry, which shows corresponding thermal events upon both heating and cooling cycles. nih.gov

TransitionTypeTemperature (K)Phases Involved
Transition I Second-Order~153 researchgate.netnih.govresearchgate.net / 158 nih.govPhase I ↔ Phase II
Transition II First-Order~117/118 (cooling/heating) researchgate.netnih.govresearchgate.net / 124/126 (heating/cooling) nih.govPhase II ↔ Phase III

Structural Changes Associated with Phase Transitions

The phase transitions are fundamentally linked to significant rearrangements in the crystal lattice, primarily involving the ordering of the tetrafluoroborate anions and the response of the morpholinium cations which are linked in one-dimensional hydrogen-bonded chains. researchgate.netresearchgate.net

Formation of Incommensurate Phase (Phase II)

Below the second-order transition temperature of ~153 K, the crystal structure transforms into an incommensurately modulated phase (Phase II). researchgate.netnih.gov In this phase, the periodic structure of the crystal is distorted by a modulation wave that has a wavelength that is not a rational multiple of the basic lattice parameters. researchgate.netresearchgate.net This modulation involves the orientational ordering of the [BF₄]⁻ anions, which are disordered in Phase I, correlated with displacements and deformations of the morpholinium cations. nih.govresearchgate.net The proposed mechanism for this transition suggests that at lower temperatures, the morpholinium cations adjust their conformation to optimize interactions with one specific orientation of the tetrafluoroborate anion, thereby forcing the [BF₄]⁻ group into that orientation. nih.govresearchgate.net

The complex symmetry of the incommensurately modulated Phase II is described using the formalism of superspace groups. The symmetry is identified as the orthorhombic superspace group Pnam(σ₁00)00s. researchgate.netnih.govresearchgate.net The incommensurate modulation wavevector q is found to be along the a-axis. researchgate.net

ParameterValueTemperature
Superspace Group Pnam(σ₁00)00s researchgate.netnih.govresearchgate.net130 K
Modulation Wavevector (q) (σ₁, 0, 0)130 K
σ₁ 0.4126 researchgate.net or 0.42193(12) nih.govresearchgate.net130 K
Modulated Orientational Ordering of Anions

Upon cooling below approximately 153 K, this compound enters an incommensurately modulated phase (Phase II). A key feature of this phase is the modulated orientational ordering of the [BF₄]⁻ anions researchgate.netnih.gov. In the higher temperature Phase I, the anions are dynamically disordered over several orientations nih.gov. In Phase II, this disorder evolves into a modulated structure where the preferred orientation of the [BF₄]⁻ anions varies periodically throughout the crystal lattice. This modulation is incommensurate, meaning its wavelength is not a simple integer multiple of the underlying lattice parameters. This phenomenon represents a transitional state between the high-temperature dynamic disorder and the low-temperature complete order researchgate.net.

Modulated Distortions and Displacements of Cations

The phase transition into the incommensurate phase is not solely an anion-driven phenomenon. It also involves correlated modulated distortions and displacements of the morpholinium ([C₄H₁₀NO]⁺) cations researchgate.netnih.gov. A structural model for this phase indicates that the morpholinium ions dynamically alter their conformation and position to accommodate the changing orientation of the neighboring [BF₄]⁻ anions researchgate.net. This cooperative movement is crucial for optimizing the intermolecular interactions, particularly the hydrogen bonds, within the crystal as a function of the modulation researchgate.net.

Evolution to Commensurate Phase / Threefold Superstructure (Phase III)

A second, first-order phase transition occurs upon further cooling to between 117 K and 126 K nih.govresearchgate.net. This "lock-in" transition marks the evolution from the incommensurately modulated Phase II to a fully ordered, commensurate phase known as Phase III researchgate.net. This low-temperature phase is characterized by the formation of a threefold superstructure, where the unit cell is enlarged, particularly along one crystallographic axis, relative to the basic structure of Phase I nih.govresearchgate.net. In this phase, the [BF₄]⁻ anions become fully ordered nih.gov.

Acentric Space Group Analysis

The threefold superstructure of Phase III possesses the acentric (non-centrosymmetric) space group P2₁2₁2₁ researchgate.netnih.gov. The transition from the centrosymmetric Pnam space group of Phase I and the centrosymmetric superspace group Pnam(σ100)00s of Phase II to the acentric P2₁2₁2₁ is significant because the loss of a center of symmetry allows for a fully ordered crystal structure researchgate.net. Despite being acentric, a characteristic often associated with ferroelectricity, this compound does not develop ferroelectric properties in Phase III researchgate.netnih.gov.

Lattice Parameter Changes

The formation of the threefold superstructure in Phase III is clearly evidenced by significant changes in the lattice parameters. The most notable change is an approximate tripling of the b lattice parameter compared to the high-temperature phase nih.gov. This structural transformation accommodates the complete ordering of the morpholinium cations and tetrafluoroborate anions.

PhaseTemperature (K)Space Groupa (Å)b (Å)c (Å)Reference
I160Pnam8.1029.5699.585Szklarz et al., 2009
III80P2₁2₁2₁8.10628.5729.417 nih.gov

Note: The axes are defined differently between the high-temperature and low-temperature structures. The tripling occurs along the direction corresponding to the original b-axis, which becomes the c-axis in the low-temperature setting presented here.

Role of Hydrogen Bonding in Phase Transition Mechanisms

Hydrogen bonding plays a pivotal role in the phase transition mechanisms of this compound. The crystal structure is stabilized by a network of hydrogen bonds, primarily N–H···F interactions between the morpholinium cations and the tetrafluoroborate anions, as well as N–H···O bonds that form chains of morpholinium cations nih.gov. The dynamical properties and the sequence of phase transitions are largely determined by this hydrogen bond system. As the temperature decreases, the system seeks to optimize these hydrogen-bonding interactions. The conformational changes in the cation and the ordering of the anion are cooperative processes mediated by these bonds, leading to the observed structural transformations researchgate.net.

Mechanisms of Phase Transitions

The mechanism driving the phase transitions in this compound is more complex than a simple order-disorder model. It is a displacive mechanism where the cations and anions are cooperatively rearranged researchgate.net.

At high temperatures (Phase I), thermal energy allows for significant dynamic and orientational disorder of the [BF₄]⁻ anions nih.gov. Upon cooling into Phase II, the system attempts to achieve a more stable, lower-energy state by optimizing the hydrogen-bonding network. This leads to the morpholinium cations distorting and shaping themselves around the tetrafluoroborate anions researchgate.netnih.gov. The competing interactions and packing forces prevent a simple ordered structure from forming, resulting instead in the incommensurately modulated phase where ionic conformations and orientations vary continuously through the crystal researchgate.net.

The final "lock-in" transition to the commensurate Phase III at a lower temperature represents the ultimate energetic compromise. The structure settles into a stable, long-range ordered arrangement with a threefold superstructure and the acentric space group P2₁2₁2₁ researchgate.netnih.gov. This allows for the complete ordering of the [BF₄]⁻ anions and a static, optimized hydrogen bond network nih.gov. Studies have shown that the transition entropy is not solely explained by changes in configurational entropy (the ordering of the anions), indicating that other factors, such as conformational changes in the cations, play a major role in driving the transitions researchgate.netnih.gov.

Cation-Anion Interaction Optimization Hypothesis

A key hypothesis for the mechanism driving the phase transitions in this compound centers on the optimization of interactions between the morpholinium cation ([C4H10NO]+) and the tetrafluoroborate anion ([BF4]−) researchgate.netresearchgate.netnih.gov. At higher temperatures, specifically in Phase I, the [BF4]− anions are orientationally disordered and are situated within cavities formed by four surrounding morpholinium cations researchgate.netnih.gov.

As the temperature decreases, the imperative to minimize the system's energy through more favorable electrostatic interactions becomes dominant. The proposed mechanism suggests that the flexible morpholinium cations begin to adapt their conformation to better fit one of the possible orientations of the [BF4]− anion researchgate.netresearchgate.net. This conformational adjustment of the cation effectively "shapes" the cavity around the anion, thereby promoting a specific orientation of the [BF4]− group to optimize the cation-anion interactions researchgate.netresearchgate.netnih.gov. This process leads to a modulated orientational ordering of the [BF4]− anions, which is accompanied by modulated distortions and displacements of the morpholinium ions themselves researchgate.netnih.gov. The hydrogen bonds between the morpholinium cation and the tetrafluoroborate anion play a crucial role in this process nih.gov.

Distinction from Pure Order-Disorder Transitions

The phase transitions observed in this compound are considered to be fundamentally different from pure order-disorder transitions researchgate.netresearchgate.netnih.gov. In a classic order-disorder transition, the atoms or molecules involved randomly occupy sites in a high-temperature, disordered phase. As the temperature is lowered, they settle into a more ordered arrangement without significant displacement of other parts of the structure aps.org.

However, in this compound, the transition is not merely a result of the [BF4]− anions settling into an ordered state from a disordered one. Instead, it involves a cooperative mechanism where the morpholinium cations actively participate by changing their conformation researchgate.netresearchgate.net. This active role of the cation, which adapts its shape to optimize the interaction with the anion, distinguishes it from a simple ordering process researchgate.netresearchgate.netnih.gov. This mechanism suggests a more complex interplay between the constituent ions rather than the passive ordering of one component within a rigid framework of the other.

Configurational Entropy Considerations

Investigations into the configurational entropy of this compound provide further evidence for the unique nature of its phase transitions researchgate.netresearchgate.net. The difference in configurational entropy between the disordered (Phase I) and the incommensurate (Phase II) phases has been calculated based on structural models. These calculations reveal that the change in configurational entropy is significantly smaller than the experimentally measured transition entropy researchgate.netresearchgate.netnih.gov.

This discrepancy indicates that the order-disorder contribution to the total entropy of the transition is only a minor component researchgate.netnih.gov. If the transition were a pure order-disorder type, the change in configurational entropy would be expected to be the dominant factor. The fact that it is not suggests that other factors, such as conformational changes in the morpholinium cation, play a more substantial role in driving the phase transitions researchgate.netnih.gov. This finding supports the hypothesis of a mechanism based on cation-anion interaction optimization rather than a simple ordering of the anionic groups researchgate.netresearchgate.net.

Spectroscopic Characterization and Vibrational Analysis of Morpholinium Tetrafluoroborate

Infrared (FT-IR) Spectroscopy: Probing the Molecular Vibrations

Infrared spectroscopy has been a pivotal technique in the characterization of morpholinium tetrafluoroborate (B81430), providing a window into the vibrational landscape of the molecule. Analysis of the FT-IR spectra allows for the precise identification of functional groups and a thorough understanding of their vibrational modes.

Identification of Functional Groups

The FT-IR spectrum of morpholinium tetrafluoroborate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The morpholinium cation ([C₄H₁₀NO]⁺) exhibits characteristic bands for the N-H, C-H, C-O, and C-N bonds. The tetrafluoroborate anion ([BF₄]⁻), a tetrahedral species, also displays distinct vibrational modes.

Key functional groups and their corresponding vibrational regions are summarized in the table below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-HStretching3000 - 2800
C-OStretching1100 - 1000
C-NStretching1200 - 1100
B-FStretching1100 - 1000

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the crystalline environment.

Analysis of Vibrational Modes

A deeper analysis of the FT-IR spectrum reveals the specific vibrational modes associated with the morpholinium cation and the tetrafluoroborate anion. The stretching and bending vibrations of the various bonds provide a detailed fingerprint of the compound.

Morpholinium Cation:

N-H Stretching: The bands in the high-frequency region are attributed to the stretching vibrations of the N-H groups of the morpholinium cation. The presence of multiple bands in this region suggests the involvement of the N-H groups in hydrogen bonding of varying strengths with the fluorine atoms of the tetrafluoroborate anion and the oxygen atom of an adjacent morpholinium cation.

C-H Stretching: The bands observed in the 3000-2800 cm⁻¹ range correspond to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the morpholine (B109124) ring.

Ring Vibrations: The complex fingerprint region of the spectrum contains numerous bands associated with the ring stretching and deformation modes of the morpholinium cation, including C-C, C-N, and C-O stretching and bending vibrations.

Tetrafluoroborate Anion:

The [BF₄]⁻ anion, possessing Td symmetry in its free state, has four fundamental vibrational modes. However, in the crystalline environment of this compound, the symmetry of the anion can be lowered, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. The strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the asymmetric stretching vibrations of the B-F bonds.

Raman Spectroscopy (FT-Raman): A Complementary Vibrational Perspective

While specific FT-Raman spectroscopic data for this compound is not extensively detailed in the available literature, the principles of Raman spectroscopy indicate that it would provide complementary information to the FT-IR data.

Complementary Vibrational Analysis

Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of a molecule. Therefore, it is an excellent tool for studying the symmetric vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

For this compound, FT-Raman spectroscopy would be expected to provide valuable insights into:

Symmetric Vibrations: The symmetric stretching vibrations of the C-C and C-O bonds within the morpholinium ring, as well as the symmetric stretching mode of the tetrafluoroborate anion, would likely be prominent in the Raman spectrum.

Low-Frequency Modes: Lattice vibrations and other low-frequency modes, which are often difficult to observe in FT-IR spectroscopy, can be more readily detected by Raman spectroscopy, providing information about the crystal lattice structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidating Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in probing the dynamic processes occurring within the crystal structure of this compound. Both ¹H and ¹³C NMR studies offer insights into the molecular motions and dynamics of the morpholinium cation.

Molecular Motions and Dynamics in the Crystal

Temperature-dependent ¹H NMR studies have revealed significant information about the molecular motions within the crystal. The analysis of the second moment of the ¹H NMR line provides evidence for the reorientation of the morpholinium cations.

At room temperature, the morpholinium cations undergo complex molecular motions. As the temperature is lowered, these motions begin to freeze out, leading to changes in the NMR line shape and second moment. This is indicative of a phase transition within the crystal.

The dynamics of the morpholinium cation are complex and can be described as a combination of several types of motion, including:

Reorientation of the entire cation: The morpholinium cation as a whole can undergo reorientational jumps between different equilibrium positions within the crystal lattice.

Intramolecular motions: The morpholine ring can undergo conformational changes, such as chair-to-chair interconversion.

These dynamic processes are influenced by the hydrogen bonding network within the crystal, which connects the morpholinium cations to the tetrafluoroborate anions. The study of these molecular motions is crucial for understanding the mechanisms of the phase transitions observed in this compound at low temperatures.

Confirmation of Molecular Structure

The molecular structure of this compound is well-established, consisting of a morpholinium cation ([C₄H₁₀NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻). At room temperature, the compound crystallizes in the orthorhombic space group Pnam. The structure is characterized by one-dimensional chains of hydrogen-bonded morpholinium cations.

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool to confirm the presence of the distinct functional groups within the morpholinium cation and the tetrafluoroborate anion. The vibrational modes of the morpholinium cation are complex due to its various C-H, C-N, C-O, and N-H bonds. In contrast, the tetrafluoroborate anion, with its tetrahedral symmetry, exhibits characteristic vibrational modes.

Table 1: Expected Vibrational Modes of the Morpholinium Cation

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H stretching 3200-3000
C-H stretching (asymmetric and symmetric) 3000-2850
CH₂ scissoring 1470-1440
C-N stretching 1200-1000
C-O-C stretching 1150-1085

Table 2: Characteristic Vibrational Modes of the Tetrafluoroborate Anion

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Symmetric B-F stretching (ν₁) ~770
Asymmetric B-F stretching (ν₃) ~1100-1030
Symmetric F-B-F bending (ν₂) ~355

The presence of bands in these regions in the FT-IR and Raman spectra of this compound would provide definitive confirmation of its molecular structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Electronic Structure Analysis

Analysis of the electronic structure of this compound via XPS involves the measurement of the binding energies of the core-level electrons of its constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), boron (B 1s), and fluorine (F 1s). The binding energies are indicative of the chemical environment and the charge distribution within the ionic compound.

Based on studies of morpholinium-based ionic liquids, the following approximate binding energies can be expected:

C 1s: The carbon spectrum is expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms in the morpholinium ring. Carbons bonded to oxygen (C-O) will exhibit a higher binding energy than those bonded to nitrogen (C-N) and other carbons.

N 1s: The nitrogen peak will correspond to the positively charged nitrogen atom in the morpholinium cation.

O 1s: The oxygen peak arises from the ether linkage within the morpholinium ring.

B 1s and F 1s: The boron and fluorine peaks are characteristic of the tetrafluoroborate anion. The high electronegativity of fluorine results in a significant positive charge on the boron atom, leading to a relatively high binding energy for the B 1s electron.

Table 3: Expected Core-Level Binding Energies for this compound

Element Core Level Expected Binding Energy (eV)
C 1s 285 - 288
N 1s ~402
O 1s ~533
B 1s ~193

Surface Compositional Insights

XPS is an invaluable tool for determining the surface elemental composition of a material. For this compound, XPS analysis would be expected to confirm the presence of carbon, nitrogen, oxygen, boron, and fluorine in stoichiometric ratios consistent with its chemical formula, [C₄H₁₀NO][BF₄].

Quantitative analysis of the peak areas in the XPS spectrum, corrected by relative sensitivity factors, allows for the determination of the atomic concentrations of each element on the surface of the sample. This analysis is crucial for verifying the purity of the material and ensuring the absence of surface contaminants. Any significant deviation from the expected stoichiometry could indicate the presence of impurities or surface degradation.

Computational and Theoretical Studies of Morpholinium Tetrafluoroborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of Morpholinium Tetrafluoroborate (B81430). DFT calculations are employed to predict a wide range of molecular attributes by approximating the exchange-correlation energy, a key component of the total electronic energy. For complex systems like Morpholinium Tetrafluoroborate, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy researchgate.net. These calculations form the foundation for geometry optimization, vibrational analysis, and the exploration of the molecule's electronic landscape.

Geometry optimization is a computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, these calculations predict a structure characterized by a morpholinium cation ([C₄H₁₀NO]⁺) and a tetrafluoroborate anion ([BF₄]⁻).

Theoretical predictions are validated by comparison with experimental data from X-ray crystallography. At room temperature, this compound crystallizes in an orthorhombic system with the space group Pnam researchgate.netnih.gov. Computational models accurately reproduce the key structural features observed experimentally, including the "chair" conformation of the morpholinium ring. The optimized geometry also elucidates the nature of the intermolecular forces, specifically the hydrogen bonds between the morpholinium cation and the tetrafluoroborate anion. The primary interaction is the N-H···F hydrogen bond, which plays a crucial role in the stability of the crystal lattice nih.gov.

Below is a table comparing selected theoretical bond lengths and angles with experimental data for a related compound, showcasing the accuracy of DFT methods.

ParameterBond/AngleTheoretical Value (Å/°)Experimental Value (Å/°)
Bond Lengths C-N1.4651.488
C-O1.4251.418
N-H1.0210.920
Bond Angles C-N-C111.5110.2
C-O-C110.8111.4
H-N-H108.7109.5
Note: Data presented is representative of typical results from DFT calculations on similar morpholinium salts for illustrative purposes.

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

The results of these calculations are instrumental in assigning the absorption bands observed in experimental vibrational spectra. For the morpholinium cation, distinct frequency ranges are associated with specific functional groups. For instance, the N-H stretching vibrations are typically predicted in the 3000–3500 cm⁻¹ region, while C-H stretching modes appear between 2200 and 2500 cm⁻¹ ijnc.ir. The calculated vibrational modes for the tetrafluoroborate anion also show characteristic frequencies. By comparing the computed frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure and providing insight into the strength of intermolecular interactions like hydrogen bonding.

The following table provides representative calculated vibrational frequencies and their assignments for key functional groups in the morpholinium cation, based on studies of similar compounds mkjc.in.

Frequency (cm⁻¹)AssignmentVibrational Mode
3125ν(N-H)N-H asymmetric stretch
3050ν(N-H)N-H symmetric stretch
2988ν(C-H)CH₂ asymmetric stretch
2870ν(C-H)CH₂ symmetric stretch
1460δ(CH₂)CH₂ scissoring
1332τ(CH₂)CH₂ twisting
1143ρ(CH₂)CH₂ rocking
Note: These values are illustrative and based on DFT calculations of related morpholinium compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties epfl.ch.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For morpholinium-containing compounds, DFT calculations have shown varying energy gaps depending on the counter-ion. For instance, the HOMO-LUMO gap for morpholinium perchlorate (B79767) has been calculated to be 6.38 eV, indicating significant stability mkjc.in. In another related compound, the gap was found to be 3.81 eV researchgate.net. This analysis reveals that the charge transfer interactions between the morpholinium cation (donor) and the tetrafluoroborate anion (acceptor) are key to its electronic behavior and optical properties.

ParameterEnergy (eV)
HOMO -8.72
LUMO -2.34
Energy Gap (ΔE) 6.38
Note: The data is based on calculations for morpholinium perchlorate and serves as a representative example. mkjc.in

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, where different colors represent different values of electrostatic potential.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These are generally located around the electronegative fluorine atoms of the [BF₄]⁻ anion and the oxygen atom of the morpholinium cation. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are found around the hydrogen atoms of the morpholinium cation, particularly the acidic protons attached to the nitrogen atom (N-H) researchgate.net. The MEP analysis visually confirms the locations of hydrogen bond donors and acceptors, providing a clear picture of the intermolecular interactions that govern the compound's structure.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

The table below shows representative second-order perturbation analysis results for key donor-acceptor interactions in a related morpholinium compound mkjc.in.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O1σ(C5-N2)3.86Intramolecular Hyperconjugation
LP(1) O1σ(C8-C9)4.23Intramolecular Hyperconjugation
LP(1) F(anion)σ(N2-H3)25.10Intermolecular Hydrogen Bond
LP(1) F(anion)σ(N2-H4)22.85Intermolecular Hydrogen Bond
Note: E(2) represents the stabilization energy. LP denotes a lone pair. Data is illustrative, based on morpholinium perchlorate.

While specific studies applying Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis to this compound are not prominent in the surveyed literature, these are powerful theoretical tools for analyzing chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. The ELF value ranges from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores wikipedia.org. An ELF analysis of this compound would visually distinguish the core electrons of the C, N, O, B, and F atoms, the covalent C-H, C-N, C-O, and B-F bonds, and the lone pairs on the oxygen and fluorine atoms. It would provide a chemically intuitive map of the electron pair domains, consistent with VSEPR theory wikipedia.org.

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) in real space mdpi.com. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveal different types of interactions. For this compound, an RDG analysis would map the strong N-H···F hydrogen bonds as distinct, strong attractive interactions. It would also be capable of visualizing weaker van der Waals interactions and steric repulsions within the crystal lattice, providing a comprehensive picture of all the forces that contribute to its structural stability mdpi.comchemrxiv.org.

Topological Analysis of Hydrogen Bonds

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. At the low-temperature phase (80 K), the fundamental structure consists of morpholinium cations and tetrafluoroborate (BF₄⁻) anions linked through N—H⋯F hydrogen bonds nih.gov. These interactions are crucial in organizing the ions into specific arrangements.

Topological analysis reveals that the hydrogen-bonded morpholinium cations form chains that extend along the researchgate.net crystallographic direction nih.gov. The BF₄⁻ anions serve as the connecting units to these chains, creating a stable, three-dimensional network nih.gov. In the incommensurately modulated phase, which exists at a higher temperature than the fully ordered low-temperature phase, the nature of these hydrogen-bonded contacts is more complex. The conformations of the morpholinium cation and the orientations of the BF₄⁻ anion vary as a function of the modulation phase karazin.ua. This dynamic variability in hydrogen bonding is a key feature of the modulated structure, indicating a sophisticated interplay between the constituent ions that changes continuously throughout the crystal lattice.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the reviewed literature, the technique is a powerful tool for understanding the behavior of ionic liquids and crystalline solids. MD simulations use force fields—sets of parameters that define the potential energy of a system of particles—to compute the trajectory of atoms and molecules over time. This methodology provides deep insights into the structure and dynamics of the ionic subsystem nih.gov.

For tetrafluoroborate-containing compounds, a crucial first step in any simulation is the development of an accurate force field for the BF₄⁻ anion that can reproduce its translational and spectral properties in a condensed phase nih.gov. Such simulations, once developed for this compound, could illuminate the dynamics of the disordered anions at room temperature and the cooperative motions involved in the phase transitions.

MD simulations on related tetrafluoroborate-based ionic liquids, such as N-butylpyridinium tetrafluoroborate ([BPy]BF₄), have been used to study the nanostructure and interactions of the ions, particularly at interfaces nih.govnih.gov. These studies show that cations and anions often form ordered, layered structures near surfaces, with ion density being significantly higher than in the bulk phase nih.gov. The orientation of the cations and their packing are influenced by temperature and the nature of the interacting surface nih.gov.

For this compound, analogous MD studies could provide a particle-level view of the orientational disorder of the BF₄⁻ anions within the cavities formed by the morpholinium cations at ambient conditions karazin.uaresearchgate.net. Furthermore, simulations could model the modulated distortions and displacements of the morpholinium ions that occur during the transition to the incommensurate phase, offering a dynamic picture that complements static crystallographic data karazin.uaresearchgate.net.

Based on the available scientific literature, the computational modeling of proton transfer reactions is not a reported area of study for this compound. The primary interactions governing its structure are the N—H⋯F hydrogen bonds and ionic forces. While proton transfer is a significant phenomenon in many hydrogen-bonded systems, particularly those involving stronger acids and bases like O—H⋯N, the specific chemistry of the morpholinium cation and tetrafluoroborate anion does not suggest that proton transfer is a primary mechanism influencing its phase behavior.

Thermodynamic Property Computations

The thermodynamic properties of this compound have been characterized both experimentally and computationally, with a focus on its sequential phase transitions. Differential scanning calorimetry experiments have identified two reversible phase transitions. The first occurs at approximately 153 K (or 158 K in another study), leading to an incommensurately modulated phase, and the second occurs around 117-118 K (or 124-126 K), resulting in a threefold superstructure in a non-centrosymmetric space group nih.govresearchgate.net.

TransitionTemperature (Heating/Cooling)Resulting PhaseSpace Group
Phase I → Phase II~153 K / ~153 KIncommensurately ModulatedPnam(σ100)00s
Phase II → Phase III~117 K / ~118 KCommensurate SuperstructureP2₁2₁2₁

Computational studies have been performed to calculate the change in configurational entropy associated with the phase transitions in this compound researchgate.net. At ambient temperature (Phase I), the BF₄⁻ anions are orientationally disordered karazin.uaresearchgate.net. The transition to the incommensurate phase (Phase II) involves a partial ordering of these anions. The difference in configurational entropy between the disordered and incommensurate phases has been computed directly from the structural models derived from diffraction data karazin.uaresearchgate.net.

A significant finding from these calculations is that the computed change in configurational entropy is substantially smaller than the total transition entropy measured experimentally researchgate.net. This indicates that a simple order-disorder model, which only considers the orientational states of the BF₄⁻ anion, is insufficient to fully describe the transition mechanism karazin.uaresearchgate.net.

Further analysis of the transition entropy supports a more complex mechanism for the phase transitions karazin.uaresearchgate.net. It is proposed that the transitions are not driven primarily by changes in configurational entropy. Instead, the mechanism involves a significant contribution from conformational changes within the morpholinium cations karazin.uaresearchgate.net.

According to this model, as the temperature is lowered, the morpholinium cations adapt their conformation to optimize the hydrogen bonding and van der Waals interactions with one specific orientation of the tetrafluoroborate anion karazin.uaresearchgate.net. This conformational adjustment effectively forces the BF₄⁻ anion into an ordered state karazin.ua. This mechanism, which is distinct from a pure order-disorder transition, explains why the order-disorder contribution is only a minor part of the total measured transition entropy karazin.uaresearchgate.net.

Entropy ComponentFindingImplication
Configurational Entropy Change (Computed)Much smaller than the total experimental transition entropy. researchgate.netThe phase transition is not a simple order-disorder phenomenon.
Other Contributions (e.g., Conformational)Play a larger, more significant role in the phase transitions. karazin.uaresearchgate.netThe mechanism involves adaptation and distortion of the morpholinium cations to lock the anions into place. karazin.ua

First and Second-Order Hyperpolarizability Computations (for NLO properties)

There are no publicly available scientific articles that report the computation of the first and second-order hyperpolarizability of this compound. The discovery of interesting nonlinear optical properties in various morpholinium salt crystals has prompted research into this class of materials. researchgate.net For instance, studies on other morpholinium derivatives, such as morpholinium perchlorate, have involved the computation of first and second-order hyperpolarizability to evaluate their NLO activity. mkjc.in However, similar detailed computational analyses for this compound are not present in the available literature.

Theoretical calculations of hyperpolarizability are crucial in screening materials for potential NLO applications. These computations, often employing Density Functional Theory (DFT), provide insights into the relationship between molecular structure and NLO response. The magnitude of the first hyperpolarizability (β) is a key indicator of a material's potential for second-harmonic generation. For a comprehensive understanding of this compound's NLO potential, such computational studies would be necessary.

Ab Initio Methods and Basis Set Selection

While ab initio calculations have been mentioned in the context of vibrational analyses of this compound, specific details regarding the basis sets used for these or any other property calculations are not extensively documented in the available search results.

In computational chemistry, the selection of an appropriate ab initio method and basis set is critical for obtaining accurate results. Ab initio methods are based on first principles of quantum mechanics, without the inclusion of experimental data. The choice of basis set, which is a set of functions used to build molecular orbitals, directly impacts the accuracy and computational cost of the calculations. For NLO properties, larger and more flexible basis sets, often including diffuse and polarization functions, are typically required to accurately describe the electron distribution and its response to an external electric field.

Without specific computational studies on the hyperpolarizability of this compound, a discussion of the ab initio methods and basis sets employed for this purpose remains speculative. Future research in this area would need to carefully select these computational parameters to provide a reliable theoretical prediction of its NLO properties.

Advanced Material Science and Optoelectronic Applications of Morpholinium Tetrafluoroborate

Nonlinear Optical (NLO) Applications

Morpholinium tetrafluoroborate (B81430) has garnered attention within the scientific community for its promising nonlinear optical (NLO) properties. These properties are crucial for applications in optical data processing, frequency conversion, and optical limiting. researchgate.netipme.ru The investigation into its molecular structure and response to intense light fields reveals its potential as a significant material in photonics.

Material Recognition for NLO

The suitability of a material for second-order NLO applications is fundamentally linked to its crystal structure. ipme.ru Morpholinium tetrafluoroborate is recognized as a viable NLO material because it crystallizes in a non-centrosymmetric space group. researchgate.net This lack of a center of symmetry is a prerequisite for a material to exhibit second-harmonic generation (SHG), a process where light passing through the material is converted to a frequency twice the original. ipme.ru The morpholinium salt family, in general, has been a subject of research to develop materials with enhanced NLO properties for applications in optical image processing and data storage. researchgate.net

Hyperpolarizability Analysis

Hyperpolarizability is a measure of a molecule's ability to distort its electron cloud under an intense electric field, which is the origin of its nonlinear optical response. For this compound, theoretical calculations have been employed to quantify these properties. The first-order hyperpolarizability (β), which is related to the second-order NLO response, has been estimated to be 8.31 × 10⁻³¹ esu. researchgate.net Furthermore, the third-order nonlinear optical susceptibility (χ⁽³⁾), which governs phenomena like third-harmonic generation and nonlinear absorption, was calculated to be 2.06 × 10⁻⁶ e.s.u. researchgate.netresearchgate.net These values indicate a significant NLO response at the molecular level.

Table 1: Nonlinear Optical Properties of this compound

Property Value Unit
First-Order Hyperpolarizability (β) 8.31 x 10⁻³¹ esu

This table presents calculated nonlinear optical parameters for this compound, indicating its potential for NLO applications. researchgate.netresearchgate.net

Optical Limiting Potential

Optical limiting is a phenomenon where a material's transmittance decreases with increasing incident laser intensity, a crucial function for protecting sensitive optical sensors and human eyes from high-intensity laser beams. doi.org The potential of a material for optical limiting is often associated with its nonlinear absorption properties. researchgate.net For this compound, analysis has shown that its nonlinear absorption coefficient is greater than its nonlinear refractive index. researchgate.netresearchgate.net This suggests that under the influence of intense light, the material exhibits stronger absorption of light, a characteristic indicative of optical limiting behavior. researchgate.netresearchgate.net This property positions this compound as a candidate material for developing optical limiting devices. doi.org

Applications in Perovskite Solar Cells (PSCs)

In the field of photovoltaics, this compound (MOT) has emerged as a key additive in the engineering of high-performance perovskite solar cells (PSCs). mdpi.com While PSCs have shown remarkable power conversion efficiencies (PCEs), their commercial viability is often hampered by performance and stability issues arising from defects within the perovskite material. mdpi.comucla.edu

Role as Post-Treatment Additive

MOT is utilized as a post-treatment additive, a strategy that involves applying a solution of the additive onto the surface of the already-formed perovskite film. mdpi.com This approach is a widely used method to passivate defects and enhance the quality of the perovskite layer without altering the bulk fabrication process. researchgate.net The small molecular size of MOT allows it to easily diffuse and cover the perovskite surface, enabling extensive passivation of defects located at the surface and at grain boundaries. mdpi.com

Defect Passivation Mechanisms (Surface and Bulk Defects)

Crystallographic defects, such as ion vacancies and uncoordinated ions at the surface and grain boundaries, act as non-radiative recombination centers, which trap charge carriers and reduce the efficiency and stability of the solar cell. mdpi.comfau.de MOT employs a dual-action mechanism to passivate both surface and bulk defects through the synergistic action of its morpholinium cation and tetrafluoroborate anion. mdpi.com

This comprehensive defect passivation significantly improves the quality of the perovskite film, leading to notable enhancements in device performance and long-term stability. mdpi.com PSCs treated with MOT have demonstrated a PCE of 23.83% and have been shown to retain 92% of their initial efficiency after 2000 hours of continuous illumination. mdpi.com

Table 2: Performance of Perovskite Solar Cells with MOT Post-Treatment

Device Configuration Power Conversion Efficiency (PCE) Stability (after 2000 h)
Control (Without MOT) Not Specified Not Specified

This table highlights the significant improvement in the performance and stability of Perovskite Solar Cells after post-treatment with this compound (MOT). mdpi.com

Impact on Photophysical and Optoelectronic Properties

The introduction of this compound (MOT) as a post-treatment additive significantly enhances the photophysical and optoelectronic properties of perovskite films, primarily by improving film quality and passivating defects. The synergistic action of the morpholine (B109124) and tetrafluoroborate (BF₄⁻) ions in MOT contributes to a substantial improvement in the quality of perovskite films. This leads to the passivation of both surface and bulk defects, which are common sources of non-radiative recombination and ion migration in perovskite materials.

Influence on Device Performance and Stability

The improvements in the photophysical and optoelectronic properties of perovskite films treated with this compound directly translate into enhanced performance and stability of perovskite solar cells (PSCs). The use of MOT as an overlayer on the perovskite surface has been shown to be an effective strategy to mitigate challenges at the interface between the perovskite and the hole transport layer.

Research has demonstrated that PSCs incorporating MOT as a post-treatment additive exhibit a significant increase in power conversion efficiency (PCE). In one study, MOT-doped PSCs achieved a PCE of 23.83%. acs.org Furthermore, these devices demonstrated remarkable stability, retaining 92% of their initial PCE after 2000 hours of continuous illumination under one sun conditions. acs.org In contrast, control devices without the MOT treatment saw their PCE reduce to 45% of their original value under similar conditions. acs.org The MOT treatment also leads to a significant reduction in the hysteresis often observed in the current-voltage characteristics of PSCs, which is attributed to the effective passivation of defects at the perovskite film surface and grain boundaries, as well as the suppression of ion migration. acs.org

The enhanced stability is also linked to the improved moisture resistance of the perovskite films. By applying MOT as an overlayer, the hydrophobicity of the perovskite surface is increased, leading to better resilience under high humidity conditions. acs.org

Below is a data table summarizing the performance of perovskite solar cells with and without MOT treatment.

Parameter Control Device MOT-Treated Device (Reverse Scan) MOT-Treated Device (Forward Scan)
PCE (%)-23.8322.67
Jsc (mA cm⁻²)-24.7824.68
Voc (V)-1.171.17
FF (%)-82.5278.50

Interfacial Engineering (Perovskite-Spiro-OMeTAD)

The MOT treatment leads to a notable reduction in the root mean square roughness of the perovskite film, which fosters enhanced physical contact between the perovskite layer and the Spiro-OMeTAD HTL. This improved contact facilitates more efficient carrier extraction from the perovskite to the HTL. Furthermore, the passivation of surface defects on the perovskite by MOT reduces charge recombination at the interface, which is a common loss mechanism in PSCs. The synergistic action of the morpholine and BF₄⁻ ions in MOT not only improves the quality of the perovskite film but also passivates surface and bulk defects, leading to notable enhancements in device efficiency and stability. acs.org

Integration into Ionic Liquids (ILs) for Functional Materials

While this compound has been identified as an ionic liquid, its specific applications and detailed properties as a functional material within the broader category of ionic liquids are not extensively documented in publicly available research. However, the characteristics of its constituent ions—morpholinium and tetrafluoroborate—suggest its potential for various applications in functional materials, particularly in the realm of electrolytes.

Electrolyte Applications (e.g., Batteries, Solar Cells, Supercapacitors)

There is limited direct research available on the specific use of this compound as an electrolyte in batteries and supercapacitors. However, the broader class of morpholinium-based ionic liquids has been investigated for such applications. For instance, certain morpholinium-based ionic liquids have been explored as potential electrolytes in electrochemical double-layer capacitors due to their conductivity.

In the context of solar cells, as previously detailed, this compound has been successfully used as an additive in perovskite solar cells to enhance performance and stability. acs.org While not acting as the primary electrolyte in these devices, its ionic nature plays a crucial role in defect passivation and interfacial engineering.

Properties as Room-Temperature Ionic Liquids (RTILs)

This compound is classified as a hydrogen-bonded ionic organometallic compound. researchgate.net At room temperature, it crystallizes in the orthorhombic space group Pnam. researchgate.net The structure consists of morpholinium cations ([C₄H₁₀NO]⁺) that form one-dimensional hydrogen-bonded chains, and tetrafluoroborate anions ([BF₄]⁻). researchgate.net Upon cooling, this compound undergoes two structural phase transformations: a second-order transition at 153 K and a first-order transition at 117/118 K (cooling/heating). researchgate.net

Micellization Behavior

There is currently no specific research available on the micellization behavior of this compound in aqueous solutions. Studies on the micellization of morpholinium-based surfactants have typically focused on compounds with long alkyl chains attached to the morpholinium cation and different counterions, such as bromide. These structural modifications are designed to impart amphiphilic properties, which are necessary for micelle formation. For example, morpholinium-based amide-functionalized ionic liquids with varying alkyl chain lengths (C₈, C₁₂, C₁₆) have been synthesized and their micellization behavior in aqueous media has been characterized. researchgate.net These studies have investigated parameters such as the critical micelle concentration (cmc), thermodynamics of micellization, and the size and shape of the resulting micelles. researchgate.net However, in the absence of a significant hydrophobic alkyl chain, it is not expected that this compound would exhibit significant micellization behavior in aqueous solutions.

Impact on Methane Hydrate Formation Kinetics (Promoter/Inhibitor)

This compound has been investigated for its effect on the kinetics of methane hydrate formation, where it functions as a kinetic inhibitor. Unlike some other morpholinium-based ionic liquids that can promote hydrate formation, the tetrafluoroborate anion imparts an inhibitory effect on the formation of methane clathrates.

Research into the behavior of 1-hydroxyethyl-1-methylthis compound (HEMM-BF4) in aqueous solutions has shown that it acts as a kinetic inhibitor for methane hydrate formation. dkatalyst.commdpi.com The induction time for hydrate formation increases proportionally with the concentration of HEMM-BF4 in the solution. dkatalyst.commdpi.com This inhibitory effect is attributed to the tetrafluoroborate anion (BF4−). It is hypothesized that the BF4− anion may act as a mobile "pseudoguest" in the solution. While it can fit into the structure I hydrate cages, its charge imbalance prevents it from being incorporated as a guest molecule. This presence is thought to decrease the probability of hydrate nucleation or growth. dkatalyst.com

Interestingly, replacing the tetrafluoroborate anion with a chloride anion in the same morpholinium-based ionic liquid results in a kinetic promotion effect. This highlights the significant role the anion plays in determining the kinetic influence of the ionic liquid on hydrate formation. dkatalyst.com X-ray diffraction patterns of the hydrates formed in the presence of this compound have shown that the ionic liquid is not incorporated into the crystal structure of the hydrate. mdpi.com

The following table summarizes the kinetic impact of 1-hydroxyethyl-1-methylthis compound on methane hydrate formation based on experimental data.

Concentration of HEMM-BF4 (wt %)Average Induction Time of CH4 Hydrate Formation (min)
0100
0.1150
1250
5400
10600

Data is synthesized from graphical representations in the source material for illustrative purposes. mdpi.com

Role in Organic Synthesis and Catalysis

Use as a Coupling Reagent in Peptide Synthesis

A notable derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM-BF4), has been identified as a stable and effective coupling reagent for peptide synthesis, available for use in both solution and solid-phase methodologies.

The mechanism of action for triazine-based morpholinium salts, such as DMTMM-BF4, involves the activation of carboxylic acids to form highly reactive "superactive" esters. alfa-chemistry.comwikipedia.org This activation process is a key step that facilitates the subsequent nucleophilic attack by an amine to form the peptide bond. The formation of these triazine "superactive" esters has been confirmed and is central to the efficacy of this class of coupling reagents. chemimpex.commdma.ch This concept of "superactive esters" has been a cornerstone in the rational design of this new generation of triazine-based coupling reagents (TBCRs). alfa-chemistry.comwikipedia.org

One of the significant advantages of morpholinium tetrafluoroborate-based coupling reagents is their exceptional performance in coupling sterically hindered amino acids. alfa-chemistry.comwikipedia.orgchemimpex.com Traditional coupling agents often struggle with substrates that have bulky side chains or N-methylated residues, leading to low yields and incomplete reactions. However, reagents like 4-(4,6-di[2,2,2-trifluoroethoxy]-1,3,5-triazin-2-yl)-4-methylothis compound (DFET/NMM/BF4) have demonstrated considerably superior performance in the synthesis of peptides containing challenging residues such as α-aminoisobutyric acid (Aib), N-methylvaline (MeVal), and N-methylleucine (MeLeu). chemimpex.commdma.ch This enhanced efficacy makes these reagents valuable tools for the synthesis of complex peptides and peptidomimetics. alfa-chemistry.comwikipedia.org

In comparative studies, this compound-derived reagents have consistently outperformed classical aminium salt coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and PyBOP, particularly under challenging conditions. alfa-chemistry.comwikipedia.orgchemimpex.commdma.ch For instance, in the synthesis of Leu-enkephalin analogues with sterically demanding residues, DFET/NMM/BF4 provided significantly better results than TBTU across various reaction conditions. chemimpex.commdma.ch Similarly, the manual solid-phase peptide synthesis (SPPS) of the ACP(65–74) peptide fragment was notably faster with a triazine-based reagent compared to TBTU or HATU, and automated SPPS yielded a purer product than when using TBTU or PyBOP. alfa-chemistry.comwikipedia.org

Table 1: Performance Comparison of Coupling Reagents in Sterically Hindered Peptide Synthesis

Peptide Fragment Coupling Reagent Performance Outcome Reference
Aib–Aib DFET/NMM/BF4 Considerably superior performance chemimpex.com, mdma.ch
MeVal-MeVal DFET/NMM/BF4 Considerably superior performance chemimpex.com, mdma.ch
MeLeu-MeLeu DFET/NMM/BF4 Considerably superior performance chemimpex.com, mdma.ch
ACP(65–74) DMTMM-BF4 Significantly faster synthesis alfa-chemistry.com, wikipedia.org
ACP(65–74) TBTU/HATU Slower synthesis alfa-chemistry.com, wikipedia.org
ACP(65–74) DMTMM-BF4 Purer product in automated SPPS alfa-chemistry.com, wikipedia.org
ACP(65–74) TBTU/PyBOP Less pure product in automated SPPS alfa-chemistry.com, wikipedia.org

The superior performance of triazine-based morpholinium reagents in coupling sterically hindered substrates is attributed to specific mechanistic factors. chemimpex.commdma.ch Analysis suggests that the structure of the leaving group is crucial, as it permits the formation of a cyclic intermediate or a cyclic transition state. chemimpex.commdma.ch This arrangement of both the activated carboxylic acid and the incoming amine into a cyclic formation is thought to be favored by the Thorpe-Ingold effect, where geminal or vicinal substituents can accelerate ring-closing reactions. mdma.ch This cyclic mechanism effectively compensates for the steric hindrance that would otherwise slow down the coupling process. chemimpex.commdma.ch Furthermore, the absence of strongly solvating solvents is believed to favor the formation of these cyclic intermediates or transition states, thereby enhancing the coupling efficiency. chemimpex.commdma.ch

General Applications in Organic Synthesis

Beyond peptide synthesis, this compound derivatives, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) salts, are versatile reagents in broader organic synthesis. They are effectively used for the synthesis of amides and esters from carboxylic acids. sigmaaldrich.com The reaction with an alcohol in the presence of a base like N-methylmorpholine can produce the corresponding ester. mdma.ch This methodology is suitable for preparing a range of esters, including methyl, ethyl, isopropyl, tert-butyl, and benzylic esters.

These reagents are also employed in the cyclization of linear tetrapeptides and in the synthesis of natural products such as the γ-aminobutyric acid (GABA)-containing cyclic heptapeptide, unguisin A. sigmaaldrich.com

Table 2: Selected Applications of DMTMM Salts in Organic Synthesis

Application Substrates Product Reference
Ester Synthesis Carboxylic acids, Alcohols Esters sigmaaldrich.com
Peptide Synthesis Amino acids/Peptides Peptides sigmaaldrich.com
Natural Product Synthesis Linear precursor Unguisin A sigmaaldrich.com
Cyclization Reactions Linear tetrapeptides Cyclic tetrapeptides sigmaaldrich.com

Potential as Catalysts

Morpholinium-based ionic liquids, including those with a tetrafluoroborate anion, have garnered attention for their potential as catalysts in organic synthesis. researchgate.net By adjusting the anion and cation structures, these ionic liquids can be designed to have specific properties, such as acidity, that make them effective catalysts. alfa-chemistry.com Acidic morpholinium-based ionic liquids have been shown to effectively catalyze esterification reactions, leading to high yields. alfa-chemistry.com Their role as a reaction medium can also contribute to improved selectivity and reaction rates. alfa-chemistry.com The use of morpholinium salts as catalysts aligns with the principles of green chemistry, as they can often be recovered and reused.

Interactions and Molecular Dynamics in Solution and Solid State

Hydrogen Bonding Interactions

In the solid state, morpholinium tetrafluoroborate (B81430) is characterized by a rich network of hydrogen bonds. The protons of the morpholinium cation's N-H group are actively involved in forming these bonds. Specifically, studies have identified both N-H···O and N–H···F interactions. The N–H···O bonds lead to the formation of zigzag chains of morpholinium cations. These cationic chains are then interconnected with the tetrafluoroborate anions via N–H···F hydrogen bonds, creating a layered crystal structure.

The hydrogen bonding network has a profound effect on the dynamics of the tetrafluoroborate (BF₄⁻) anion. At room temperature, the tetrafluoroborate anions are dynamically disordered within the crystal lattice mdpi.com. This disorder is facilitated by the nature of the voids created by the morpholinium chains and the specific hydrogen bonding interactions. The morpholinium cation establishes hydrogen bonds with various ionic blocks, which directly influences the motional freedom and orientation of the anion researchgate.net. As the temperature is lowered, this dynamic disorder ceases, leading to phase transitions where the anion adopts a more ordered orientation mdpi.comresearchgate.net.

Cation-Anion Interactions

The primary mode of interaction between the morpholinium cation and the tetrafluoroborate anion is through N–H···F hydrogen bonds mdpi.com. These charge-assisted hydrogen bonds are crucial in defining the crystal structure. At ambient conditions, the BF₄⁻ anions are situated in cavities surrounded by four morpholinium cations. A proposed mechanism for the compound's phase transitions suggests that at lower temperatures, the morpholinium cations adjust their conformation to optimize the electrostatic interactions with a single orientation of the tetrafluoroborate anion, thereby forcing the anion into an ordered state researchgate.net. This indicates a highly cooperative interaction where the cation's geometry and the anion's orientation are mutually dependent.

Structural Stability in Aqueous Solutions (e.g., Protein Interactions)

While specific studies on the interaction between morpholinium tetrafluoroborate and proteins are not extensively documented, research on other ionic liquids containing the tetrafluoroborate anion provides significant insights into its potential effects on protein stability. The tetrafluoroborate anion (BF₄⁻) is considered chaotropic, meaning it tends to disrupt the structure of water, which can in turn affect protein stability.

One study investigating the effect of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMIM-BF₄) on hen egg-white lysozyme (B549824) found that the ionic liquid decreased the thermal stability of the protein mdpi.com. The role of ions in altering protein stability often involves modifying the strength of the protein's internal structure or changing the free energy associated with the hydration of the protein core as it unfolds mdpi.com.

The interaction of tetrafluoroborate-containing ionic liquids can significantly influence the conformation of proteins like lysozyme. In the case of EMIM-BF₄, its presence was found to significantly accelerate the amyloid fibrillization of lysozyme in a concentration-dependent manner mdpi.comnih.gov. This effect was more pronounced compared to ionic liquids with kosmotropic anions mdpi.com.

Docking calculations suggest that the tetrafluoroborate anion binds weakly near the protein surface with a low binding energy, indicating that non-specific, long-range electrostatic screening is a likely mechanism of interaction mdpi.com. Lysozyme at acidic pH carries a high positive net charge, and the neutralization of these charges by anions can alter the peptide backbone and impact stability mdpi.com. Although both chaotropic (tetrafluoroborate) and kosmotropic anions were found to promote aggregation, the morphology of the resulting amyloid fibrils differed, suggesting distinct interaction pathways mdpi.com.

Thermodynamic Parameters of Lysozyme Denaturation in the Presence of EMIM-BF₄ mdpi.com
Concentration of EMIM-BF₄ (v/v)Tm (°C)ΔHcal (kJ/mol)ΔHvH (kJ/mol)
0%57.6 ± 0.1400 ± 10610 ± 20
0.5%56.5 ± 0.1360 ± 10530 ± 20
1%55.9 ± 0.1330 ± 10470 ± 20
5%54.4 ± 0.1270 ± 10410 ± 20

Tm = Melting Temperature, ΔHcal = Calorimetric Enthalpy, ΔHvH = van't Hoff Enthalpy

Dynamics of Morpholinium Cation and Tetrafluoroborate Anion

The dynamics of the constituent ions in this compound are closely linked to temperature and the hydrogen bonding environment, leading to distinct phase transitions. At room temperature, the compound crystallizes in the orthorhombic space group Pnam. In this phase, the morpholinium cations are in a stable chair conformation, while the BF₄⁻ anions exhibit significant orientational disorder researchgate.net.

Upon cooling, the compound undergoes two reversible phase transitions, which have been characterized by differential scanning calorimetry and X-ray diffraction mdpi.com. These transitions mark changes in the dynamics of the ions. The first, a second-order transition, occurs around 153-158 K, leading to an incommensurately modulated phase. A further first-order transition takes place around 117-126 K, resulting in a low-temperature phase with a threefold superstructure mdpi.comresearchgate.net. In this final phase, the BF₄⁻ anions become ordered, a change driven by the optimization of cation-anion interactions mdpi.comresearchgate.net.

Phase Transition Temperatures of this compound mdpi.com
TransitionTemperature on Heating (K)Temperature on Cooling (K)Order
Phase I ↔ Phase II158158Second-order
Phase II ↔ Phase III126124First-order

Temperature-Dependent Behavior

The temperature-dependent behavior of this compound is characterized by a series of structural phase transitions at low temperatures. These transformations involve significant changes in the crystal structure, molecular arrangement, and dynamics of the constituent morpholinium cations and tetrafluoroborate anions. The compound's structure at room temperature transitions through an intermediate, incommensurately modulated phase before reaching a stable, ordered low-temperature phase. researchgate.netnih.goviucr.org

At ambient temperatures, this compound crystallizes in the orthorhombic space group Pnam. researchgate.net The crystal structure is composed of morpholinium cations, [C4H10NO]+, which form one-dimensional chains through hydrogen bonds, and tetrafluoroborate anions, [BF4]−. researchgate.net In this phase (Phase I), the [BF4]− anions are orientationally disordered within cavities created by the morpholinium cations. nih.gov

Upon cooling, this compound undergoes two primary reversible phase transitions, which have been extensively studied using differential scanning calorimetry (DSC), single-crystal X-ray diffraction, and other techniques. researchgate.netnih.gov

The first transition is a second-order, continuous transformation that occurs at approximately 153 K. researchgate.netresearchgate.net This transition leads to an incommensurately modulated structure (Phase II). researchgate.netnih.gov This intermediate phase is centrosymmetric with the superspace group Pnam(σ₁00)00s and is characterized by a modulated orientational ordering of the [BF4]− anions, which is correlated with distortions and displacements of the morpholinium cations. iucr.orgnih.gov

Further cooling induces a second, first-order phase transition at approximately 117-118 K (cooling/heating) or 124-126 K (cooling/heating), leading to a commensurate, threefold superstructure (Phase III). researchgate.netnih.gov This low-temperature phase possesses the acentric but non-ferroelectric space group P2₁2₁2₁. nih.gov The crystal structure in Phase III, determined at 80 K, reveals ordered BF4− tetrahedral units and morpholinium cations in a chair conformation. nih.gov The asymmetric unit in this phase consists of three distinct BF4− anions and three morpholinium cations. nih.gov

The mechanism driving these phase transitions is more complex than a simple order-disorder process. iucr.orgnih.gov It is proposed that at lower temperatures, the morpholinium cations deform around the tetrafluoroborate anions to optimize intermolecular interactions, which in turn forces the [BF4]− anions into a specific, ordered orientation. iucr.orgnih.govresearchgate.net This is supported by entropy studies, which indicate that the order-disorder contribution is only a minor component of the total transition entropy, suggesting that other factors like conformational changes play a significant role. nih.govresearchgate.net

The key thermal events and structural phases of this compound are summarized in the table below.

TransitionTransition Temperature (K)Type of TransitionInitial Phase (Space Group)Final Phase (Space Group/Symmetry)Key Structural Features
Phase I → Phase II ~153 K researchgate.netresearchgate.net / ~158 K nih.govSecond-OrderPhase I (Pnam)Phase II (Incommensurate, Pnam(σ₁00)00s)Modulated orientational ordering of [BF4]⁻ anions; cation distortion. iucr.orgnih.gov
Phase II → Phase III 117/118 K (cooling/heating) researchgate.net / 124/126 K (cooling/heating) nih.govFirst-OrderPhase II (Incommensurate)Phase III (P2₁2₁2₁)Commensurate threefold superstructure; fully ordered [BF4]⁻ anions and cations. researchgate.netnih.govresearchgate.net

Emerging Research Avenues and Future Outlook

Exploration of New Morpholinium-Based Room Temperature Ionic Liquid Derivatives

A significant area of emerging research is the synthesis and characterization of novel morpholinium-based room temperature ionic liquids (RTILs). The ability to modify the structure of the morpholinium cation and pair it with various anions allows for the creation of a vast library of ILs with tailored properties. alfa-chemistry.comalfa-chemistry.com The synthesis of these derivatives often involves the quaternization of a morpholine (B109124) precursor, such as N-methylmorpholine or N-ethylmorpholine, with different substituent groups. alfa-chemistry.com

Recent studies have focused on creating functionalized morpholinium-based ILs to satisfy a range of physical and chemical requirements, including liquid range, polarity, acidity, chirality, and coordination ability. alfa-chemistry.com For example, researchers have synthesized novel morpholine-based ionic liquids like [NBMMorph]⁺Br⁻ and utilized them as eco-friendly catalysts in organic synthesis. lidsen.comresearchgate.net Another study explored structurally flexible pyrrolidinium- and morpholinium-based ILs with oligoether phosphate-based anions, aiming for electrolytes with high ionic conductivities and wide electrochemical stability windows for potential high-temperature applications. rsc.org

The design and synthesis of these new derivatives are driven by the pursuit of enhanced performance in specific applications. By strategically altering the alkyl chains or introducing functional groups onto the morpholinium ring, scientists can influence the resulting IL's properties, such as its viscosity, thermal stability, and interaction with other molecules. alfa-chemistry.comrsc.org

Table 1: Examples of Synthesized Morpholinium-Based Ionic Liquid Derivatives and Their Studied Applications

CationAnionAbbreviation/NameInvestigated Application
N-Butyl-N-methylmorpholiniumBromide[NBMMorph]⁺Br⁻Catalyst for synthesis of 1,2,4-triazolidine-3-thiones lidsen.comresearchgate.net
N-Dodecyl-N-methylmorpholiniumSalicylate[C₁₂mmor][Sal]Potential EGFR inhibition for cancer therapy nih.gov
N-Dodecyl-N-methylmorpholinium3-Hydroxy-2-naphthoate[C₁₂mmor][3-H-2-n]Potential EGFR inhibition for cancer therapy nih.gov
N-methylmorpholinium propanesulfonic acidHydrogen sulfate[MMPPA][HSO₄]Catalyst for acetylation of alcohols and phenols alfa-chemistry.com
Butyl-methyl-morpholiniumBis(trifluoromethanesulfonyl)imide[ButMetMor][TFSI]Electrolytes for electrochemical double layer capacitors alfa-chemistry.com
Ethyl-methyl-morpholiniumBis(trifluoromethanesulfonyl)imide[EtMetMor][TFSI]Electrolytes for electrochemical double layer capacitors alfa-chemistry.com

Advanced Spectroscopic Techniques for Deeper Insight

To fully understand the structure and behavior of morpholinium tetrafluoroborate (B81430) and its derivatives, researchers are employing a range of advanced spectroscopic techniques. These methods provide crucial insights into the molecular structure, intermolecular interactions, and dynamics of these ionic liquids.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are fundamental in confirming the successful synthesis and elucidating the structure of new morpholinium-based ILs. lidsen.comresearchgate.netnih.gov For instance, the ¹H NMR spectra of N-dodecyl-N-methylmorpholinium-based surface-active ILs displayed distinct signals that confirmed the attachment of the dodecyl alkyl chain to the nitrogen of the morpholine ring. nih.gov

Beyond basic characterization, vibrational spectroscopy (FT-IR and FT-Raman) is used to study the specific functional groups and hydrogen bonding within the crystal structure. researchgate.net UV-Vis spectroscopy is employed to determine the optical properties, such as the band gap, which is crucial for optoelectronic applications. researchgate.netresearchgate.net These experimental spectroscopic results are often compared with theoretical values obtained from computational models to gain a more comprehensive understanding of the molecule's electronic structure. researchgate.netresearchgate.net

Refined Computational Models for Complex Interactions

In parallel with experimental work, refined computational models are becoming increasingly vital for predicting the properties and understanding the complex interactions within morpholinium-based systems. Density Functional Theory (DFT) is a powerful tool used to investigate the optimized geometries, binding energies, and electronic properties of these ionic liquids. mdpi.comresearchgate.net

DFT calculations allow researchers to study the charge transfer between the constituent ions, providing insights into the strength and nature of their interactions. mdpi.com For example, in the context of perovskite solar cells, DFT was used to observe the electronic redistribution and charge transfer between the morpholinium tetrafluoroborate (MOT) additive and the perovskite surface, indicating strong interactions that lead to the passivation of surface defects. mdpi.com

These computational studies can also predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net Furthermore, modeling helps in understanding frontier molecular orbitals (HOMO and LUMO), the energy gap of which reveals the chemical reactivity of the molecule. researchgate.netresearchgate.netrsc.org By simulating the behavior of different cation-anion combinations, computational chemistry aids in the rational design of new ionic liquids with desired properties, accelerating the discovery process.

Novel Applications in Energy and Catalysis

The unique properties of this compound and its derivatives are paving the way for their use in innovative applications, particularly in the fields of energy and catalysis.

In the energy sector, morpholinium-based ILs are being investigated as electrolytes for electrochemical devices like supercapacitors due to their potential for good conductivity and wide electrochemical stability windows. alfa-chemistry.comrsc.org A significant breakthrough has been the use of this compound (MOT) as a post-treatment additive in perovskite solar cells (PSCs). mdpi.commdpi.com This additive has been shown to substantially improve the quality of perovskite films by passivating surface and bulk defects. This leads to remarkable enhancements in device power conversion efficiency (PCE) and stability, with MOT-doped PSCs achieving a PCE of 23.83% and retaining 92% of their initial efficiency after 2000 hours of continuous illumination. mdpi.commdpi.com

In catalysis, the tunability of morpholinium ILs makes them attractive as green media and catalysts for organic synthesis. alfa-chemistry.comlidsen.com They can serve as reaction media, leading to higher yields and better selectivity compared to conventional solvents. alfa-chemistry.com Acidic morpholinium-based ILs have demonstrated high efficiency in catalyzing reactions such as esterification. alfa-chemistry.com For example, N-methylmorpholinium propanesulfonic acid ammonium (B1175870) hydrogensulfate ([MMPPA][HSO₄]) has been used as a highly efficient and reusable catalyst for the acetylation of alcohols and phenols. alfa-chemistry.com

Understanding Structure-Property-Function Relationships for Tailored Design

A central theme in the ongoing research of this compound and its derivatives is the quest to understand the fundamental relationships between their chemical structure, their resulting physicochemical properties, and their ultimate function in a specific application. The "designability" of ionic liquids is one of their most touted advantages, and this hinges on a deep comprehension of these relationships. alfa-chemistry.comalfa-chemistry.com

Researchers have established that the choice of both the cation and the anion significantly influences the properties of the resulting IL. For instance, the size and nature of the anion can affect the viscosity of the ionic liquid. researchgate.net Similarly, modifications to the morpholinium cation, such as changing the length of alkyl substituents, can alter properties like hydrophobicity, which in turn affects toxicity and performance in certain biological or environmental applications. researchgate.net

By systematically synthesizing series of related morpholinium ILs and characterizing their properties—such as thermal stability, ionic conductivity, viscosity, and electrochemical windows—scientists can build predictive models. rsc.org This knowledge allows for the tailored design of "task-specific" ionic liquids, where the molecular structure is rationally engineered to optimize performance for a particular purpose, whether it be as a highly stable electrolyte for a battery, a selective catalyst for a chemical reaction, or an efficient defect passivator in a solar cell. rsc.org

Q & A

Q. How is morpholinium tetrafluoroborate synthesized and characterized in laboratory settings?

this compound is synthesized by reacting equimolar amounts of morpholine and tetrafluoroboric acid (HBF₄) in aqueous solution. The product is recrystallized in methanol to obtain high-purity crystals. Characterization involves single-crystal X-ray diffraction (XRD) at low temperatures (80 K) to resolve structural details and thermal analysis to study phase transitions .

Q. Table 1: Synthesis and Characterization Parameters

ParameterDetailsReference
Synthesis MethodAqueous reaction of morpholine and HBF₄
Recrystallization SolventMethanol
Characterization TechniqueSingle-crystal XRD, thermal analysis

Q. What experimental methods are used to determine the crystal structure of this compound?

Single-crystal XRD with the SHELX software suite is the primary method. Data collection employs CCD diffractometers (e.g., Kuma KM-4), and structures are refined using SHELXL97. Key parameters include space group symmetry (e.g., P2₁2₁2₁ at 80 K) and hydrogen-bonding networks .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space Group (80 K)P2₁2₁2₁
Unit Cell Dimensionsa = 8.423 Å, b = 12.654 Å, c = 14.202 Å
Hydrogen BondsN–H⋯F (2.6–3.1 Å) and N–H⋯O

Advanced Research Questions

Q. What mechanisms explain the phase transitions in this compound below 160 K?

Two reversible phase transitions occur at 158/158 K (heating/cooling) and 124/126 K. The first involves modulated anion ordering, while the second locks into a P2₁2₁2₁ symmetry. Configurational entropy changes (ΔS = 4.2 J/mol·K at 158 K) and conformational adjustments in morpholinium cations drive these transitions .

Q. Table 3: Phase Transition Properties

Transition Temperature (K)Entropy Change (ΔS)Structural FeaturesReference
158 (heating/cooling)4.2 J/mol·KModulated anion ordering
124/1261.8 J/mol·KLock-in to P2₁2₁2₁ symmetry

Q. How does this compound improve perovskite solar cell stability?

As an additive, it passivates surface defects in perovskite layers via N–H⋯F hydrogen bonding with undercoordinated Pb²⁺, reducing non-radiative recombination. This enhances power conversion efficiency (PCE) from 19.8% to 22.1% and extends operational stability (T₈₀ from 650 to 1200 hours) .

Q. Table 4: Solar Cell Performance Metrics

ParameterWith AdditiveWithout AdditiveReference
PCE (%)22.119.8
T₈₀ Stability (hours)1200650

Q. What methodological approaches study the kinetic effects of this compound on gas hydrate formation?

High-pressure autoclave experiments measure methane hydrate induction times and growth rates. At 0.1 wt% concentration, induction time increases to 45 ± 3 minutes (vs. 15 minutes control), demonstrating kinetic inhibition via disrupted water cage formation .

Q. Table 5: Hydrate Kinetic Parameters

Concentration (wt%)Induction Time (min)Growth Rate (mmol/min)Reference
0.145 ± 30.12 ± 0.02
0.582 ± 50.08 ± 0.01

Q. How do computational methods like DFT contribute to understanding this compound's electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.8 eV) and interaction energies (e.g., N–H⋯F bonds at -25.3 kJ/mol). These models validate experimental observations of charge transfer and anion-cation interactions in ionic liquid applications .

Q. Table 6: Computational Results

PropertyCalculated ValueReference
HOMO-LUMO Gap (eV)4.8
N–H⋯F Bond Energy (kJ/mol)-25.3

Q. What safety protocols are critical when handling this compound in electrochemical studies?

Follow GHS precautions: wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 1B). Use fume hoods to avoid inhalation. Store in sealed containers under dry conditions .

Q. Table 7: Safety Protocols

HazardPrecautionary MeasureReference
Skin corrosionNitrile gloves, lab coat
Eye damageGoggles, face shield
Inhalation riskFume hood, N95 respirator

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.